molecular formula C20H23N3O2S B2795138 N-(2-(3-oxopiperazin-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1226429-78-2

N-(2-(3-oxopiperazin-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2795138
CAS RN: 1226429-78-2
M. Wt: 369.48
InChI Key: PHEHTIXUDWEWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-oxopiperazin-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. This compound is also known as TPPU, and its chemical formula is C24H25N3O2S. TPPU is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of endogenous epoxyeicosatrienoic acids (EETs). EETs are lipid mediators that have been implicated in various physiological processes, including inflammation, pain, and cardiovascular function. By inhibiting sEH, TPPU can increase the levels of EETs, which may have therapeutic benefits in various disease conditions.

Scientific Research Applications

Enzyme Inhibition and Pharmacokinetics

  • Bruton's Tyrosine Kinase (BTK) Inhibition: GDC-0834, structurally related to N-(2-(3-oxopiperazin-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, is a potent inhibitor of BTK, explored for rheumatoid arthritis treatment. It undergoes amide hydrolysis forming an inactive metabolite in human liver microsomes, showcasing species-specific pharmacokinetics and metabolism (Liu et al., 2011).

Chemical Synthesis and Reactions

  • Cyclization Reactions: The compound undergoes cyclization with methyl anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate, leading to the formation of various heterocyclic compounds, showcasing its utility in synthetic organic chemistry (Shikhaliev et al., 2008).

Biological and Pharmacological Activities

  • Anticancer Properties

    Derivatives of this compound have been studied for their anticancer activities, indicating its potential role in cancer therapy (Lv et al., 2019).

  • Synthetic Intermediates in Drug Development

    The compound and its derivatives are significant intermediates in synthesizing various biologically active compounds, playing a crucial role in the development of small molecule inhibitors for cancer treatment (Wang et al., 2016).

Novel Compound Synthesis

  • Synthesis of Novel Compounds: The compound is used in the synthesis of new heterocyclic systems, such as methyl-1,6-dioxo-8-((arylamino)carbonyl)-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylates, indicating its role in creating new chemical entities for further pharmacological evaluation (Svetlana et al., 2015).

properties

IUPAC Name

N-[2-(3-oxopiperazin-1-yl)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c24-18-14-23(12-11-21-18)16-7-2-1-6-15(16)22-19(25)20(9-3-4-10-20)17-8-5-13-26-17/h1-2,5-8,13H,3-4,9-12,14H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEHTIXUDWEWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3N4CCNC(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.